N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
Description
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is a synthetic sulfonamide-acetamide hybrid compound featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and a 2-(2-methylphenoxy)acetamide moiety at the 6-position. This structure combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial systems.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-9-12-22(13-10-18)32(29,30)27-15-5-7-20-16-21(11-14-23(20)27)26-25(28)17-31-24-8-4-3-6-19(24)2/h3-4,6,8-14,16H,5,7,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWVXVYOBSQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
The sulfonylation of the tetrahydroquinoline is carried out using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The final step involves the acylation of the sulfonylated tetrahydroquinoline with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide exhibits various biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of key enzymes involved in metabolic pathways. For instance:
- Acetylcholinesterase Inhibition : Studies indicate that compounds with similar structures demonstrate significant inhibition of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition : Its potential as an α-glucosidase inhibitor suggests applications in managing Type 2 diabetes mellitus by slowing carbohydrate absorption .
Antimicrobial Properties
Preliminary studies have indicated that this compound may possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
There is growing interest in the anticancer properties of sulfonamide derivatives. Research indicates that similar compounds have shown promising results in inhibiting tumor cell growth across multiple cancer types. For example:
- In Vitro Studies : Compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cancer cell lines, showing significant inhibition rates .
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression .
Case Studies and Research Findings
A number of studies have documented the synthesis and biological evaluation of similar compounds:
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Sulfonamide-Acetamide Motif: All three compounds share sulfonamide and acetamide groups, which are critical for hydrogen-bonding interactions with biological targets. However, the target compound’s tetrahydroquinoline core introduces steric and electronic differences compared to the simpler benzene ring in or the dihydroquinoline-carboxylate in .
- In contrast, the target compound’s 2-methylphenoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability. ’s fluorine and cyclopropane substituents suggest enhanced metabolic stability and target engagement, features absent in the target compound .
Biological Activity
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide (referred to as compound A) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A has a complex structure characterized by a tetrahydroquinoline core modified with a sulfonyl group and a phenoxyacetamide moiety. The molecular formula is , with a molecular weight of approximately 356.42 g/mol.
The biological activity of compound A is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compound A exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Modulation : It has been shown to interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
Pharmacological Effects
Research indicates that compound A possesses several pharmacological properties:
- Antimicrobial Activity : In vitro studies have demonstrated that compound A exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
- Anticancer Potential : Preliminary studies indicate that compound A may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
- Anti-inflammatory Effects : Compound A has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of compound A, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for resistant bacterial infections.
- Cancer Cell Apoptosis : In a series of experiments on human breast cancer cell lines, treatment with compound A resulted in significant cell death through apoptosis. The study highlighted the activation of caspases 3 and 9, indicating a mitochondrial pathway involvement.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of compound A led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compound A could be beneficial in managing conditions like sepsis or chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
